molecular formula C14H23NO8 B609262 m-PEG4-NHS ester CAS No. 622405-78-1

m-PEG4-NHS ester

Cat. No. B609262
M. Wt: 333.34
InChI Key: MAYFFZZPEREGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG4-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

M-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of m-PEG4-NHS ester is C14H23NO8 . Its molecular weight is 333.34 . The SMILES string representation is O=C(CCOCCOCCOCCOC)ON1C(CCC1=O)=O .


Chemical Reactions Analysis

M-PEG4-NHS ester is a crosslinker with enhanced stability and water solubility . This crosslinker has an NHS ester that can be reacted with a primary amine and a methyltetrazine that is reactive with trans-cyclooctenes .


Physical And Chemical Properties Analysis

M-PEG4-NHS ester is a clear liquid . It is colorless and has a molecular weight of 333.34 . Its storage temperature is less than 0°C .

Scientific Research Applications

  • Enhancement of Bioactive Hydrogels :m-PEG4-NHS ester is used to improve cell adhesion and spreading in bioactive hydrogels, crucial for regenerative medicine and drug delivery. Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) serves as a linker for functionalizing proteins with photo-cross-linkable groups, which can be incorporated into PEG hydrogel networks. However, density adjustments of PEG linkers are necessary to avoid blocking integrin binding sites on proteins and to maintain bioactivity over time (Browning et al., 2013).

  • PEGylation in Biopharmaceuticals :The process of PEGylation, involving covalently bonding polyethylene glycol (PEG) to peptides or proteins, enhances bioavailability and reduces immunogenicity. m-PEG4-NHS ester plays a role in these PEGylation reagents, chosen for their reaction specificity and desired length or branching of the chain. This process is significant in optimizing the pharmacodynamic and pharmacokinetic properties of biopharmaceuticals (Crafts et al., 2016).

  • Hydrogel Formation for Biomedical Applications :m-PEG4-NHS ester is integral in the formation of hydrogels through oxo-ester mediated native chemical ligation (OMNCL), suitable for in-vitro cell encapsulation and in-vivo implantation. These hydrogels, formed by mixing aqueous solutions of NHS and N-Cys functionalized PEGs, demonstrate high viability for cells and minimal inflammatory response in mice, making them attractive for wound healing, tissue repair, and drug delivery applications (Strehin et al., 2013).

  • Innovative Drug Delivery Systems :Injectable hydrogels using m-PEG4-NHS ester demonstrate potential in biomedical fields like drug delivery and stimuli-responsive drug release. These hydrogels, crosslinked by selenocystamine crosslinkers, show dual redox-responsive degradation and release profiles, beneficial for controlled drug release (Gong et al., 2017).

  • Functionalization of Peptides and Proteins :m-PEG4-NHS ester is used in the functionalization of peptides and proteins, allowing for rapid modification under aqueous conditions and enabling selective cross-linking with cysteine and lysine residues. This method is significant for the late-stage functionalization of peptides and proteins with PEG units, fluorescent probes, and cytotoxic agents, offering a high level of molecular control for bioconjugate design (Silva et al., 2021).

  • Myopia Treatment :A novel application of m-PEG4-NHS ester involves its use in treating myopia. A study demonstrated that scleral collagen crosslinked with a four-armed star-shaped PEG molecule with NHS ester functional groups effectively controlled the progression of form-deprivation myopia in rabbits, showcasing its potential in ocular therapeutics (Wang et al., 2021).

Safety And Hazards

M-PEG4-NHS ester is toxic . It contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

M-PEG4-NHS ester is a promising compound in the field of drug delivery and bioconjugation . Its use as a PEG-based PROTAC linker in the synthesis of PROTACs highlights its potential in the development of new therapeutic strategies .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYFFZZPEREGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-NHS ester

Synthesis routes and methods

Procedure details

tert-Butyl 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}propionate (131 mg, 0.45 mmol) was dissolved in trifluoroacetic acid and left at room temperature for 1 hour. The solvent was removed in vacuo and residual trifluoroacetic acid was removed by evaporation from dioxane. The deprotected intermediate was dissolved in dichloromethane and treated with N-hydroxysuccinimide (57 mg, 0.49 mmol) and ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (86 mg, 0.45 mmol) and stirred at room temperature overnight. The reaction mixture was diluted with dichloromethane and washed twice with water. The organic phase was dried over MgSO4 and concentrated in vacuo to provide 122 mg (82%).
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131 mg
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57 mg
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86 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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